N,N',3-Triphenylcarbazamidine
Description
N,N',3-Triphenylcarbazamidine is a carbazamide derivative characterized by three phenyl groups substituted at the 1, 3, and 5 positions of the carbazamidine backbone. Such compounds often exhibit applications in agrochemicals or pharmaceuticals due to their stability and functional group diversity .
Properties
CAS No. |
63467-95-8 |
|---|---|
Molecular Formula |
C19H18N4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-anilino-2,3-diphenylguanidine |
InChI |
InChI=1S/C19H18N4/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)23-22-18-14-8-3-9-15-18/h1-15,22H,(H2,20,21,23) |
InChI Key |
IIKIDHJZPRTCEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)NNC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights several compounds with structural or functional similarities, though direct comparisons to N,N',3-Triphenylcarbazamidine are absent. Below is an analysis of analogous compounds:
Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-Triazol-3-yl Carbamate (Compound 3)
- Structure : Features a triazole core with phenylacetyl and carbamate substituents.
- Reactivity : Synthesized via nucleophilic substitution with ethyl chloroformate, followed by hydrazine hydrate treatment. This reactivity contrasts with carbazamidines, which typically undergo condensation or cyclization reactions rather than nucleophilic substitutions .
- Functional Groups : Contains NH2 and NH-triazole groups, which may influence hydrogen-bonding capabilities compared to the NH groups in carbazamidines.
Pesticide Benzamides (e.g., Flutolanil, Cyprofuram)
- Structure : Substituted benzamides with trifluoromethyl or chlorophenyl groups.
- Function : Used as fungicides (flutolanil) or herbicides (methoprotryne). Unlike carbazamidines, these compounds rely on amide bonds for bioactivity rather than carbazamidine’s NH-NH linkage .
- Stability : Benzamides generally exhibit higher hydrolytic stability due to their rigid aromatic systems, whereas carbazamidines may be more reactive due to NH groups.
Soybean Nodulation-Related Nitrogen Compounds
- Role: Compounds like inabenfide (a pyridinecarboxamide) regulate plant growth and nitrogen fixation.
Key Research Findings and Data
| Property | This compound | Ethyl Triazolyl Carbamate | Flutolanil |
|---|---|---|---|
| Core Structure | Carbazamidine | Triazole | Benzamide |
| Functional Groups | NH, NH', 3xPh | NH-triazole, carbamate | CF3, OMe |
| Reactivity | Condensation | Nucleophilic substitution | Hydrolytic stability |
| Applications | Not specified (potential agrochemical) | Intermediate synthesis | Fungicide |
Critical Analysis of Evidence Limitations
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